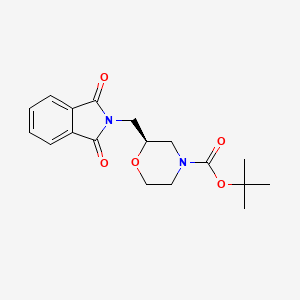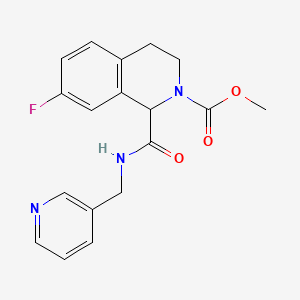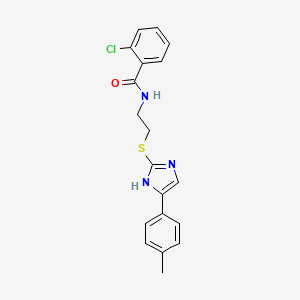
2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound that has shown importance in the literature as a synthetically viable active pharmaceutical ingredient (API) . It is a key intermediate of -thio- -chloroacrylamides .
Synthesis Analysis
The synthesis of this compound involves several steps. Equimolar quantities of stearic acid and thiosemicarbazide in the presence of POCl3 produced 5-heptadecyl-1,3,4-thiadiazole-2-amine, which on chlorination with chloroacetylchloride formed 2-chloro-N-(5-heptadecyl-1,3,5 thiadiazole-2-yl) acetamide . This compound further reacted with KSCN to give the final product .Chemical Reactions Analysis
The compound can undergo transformations such as Diels–Alder cycloadditions . More detailed information about the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis
The compound has a linear formula of C17H15Cl4N3OS and a molecular weight of 451.205 . Unfortunately, more detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a part of various chemical syntheses and studies, particularly in the development of novel compounds with potential therapeutic applications. One notable aspect of research involving this compound is its role in the synthesis of derivatives with varying biological activities. For example, it has been used in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the compound's versatility in chemical reactions to create novel molecules (Tang Li-jua, 2015).
Antitumor Evaluation and Molecular Modeling
In the realm of antitumor research, 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a series of novel compounds were synthesized by reacting specific derivatives with biguanide hydrochlorides, demonstrating significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These findings were supported by quantitative structure–activity relationships (QSAR) studies, which allowed for the creation of predictive models for cytotoxic activity. Molecular docking studies further evaluated the binding modes of active compounds within the active site of target proteins, providing insights into their potential mechanisms of action (Łukasz Tomorowicz et al., 2020).
Antioxidant Activities
The antioxidant properties of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have also been a subject of interest. Research involving the synthesis and characterization of novel thiourea derivatives, including this compound, highlighted their potential antioxidant activities. These activities were measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), indicating the compound's utility in scavenging free radicals and acting as a potential antioxidant agent (T. Yeşilkaynak, 2016).
Antimicrobial Activity
Moreover, derivatives of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been investigated for their antimicrobial properties. The synthesis of novel imidazole derivatives and their evaluation against various bacterial and fungal strains have been reported, with some compounds displaying significant antimicrobial activities. These studies underline the compound's potential as a scaffold for developing new antimicrobial agents (A. Salman, A. Abdel-Aziem, Marwa J. S. Alkubbat, 2015).
Direcciones Futuras
The compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs . Therefore, it could be used in the development of new drugs. The introduction of continuous processing has been a paradigm shift in safety and productivity in the synthesis and isolation of APIs , and this compound could benefit from such advancements in the future.
Propiedades
IUPAC Name |
2-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-12-22-19(23-17)25-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQUJBHLDCOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

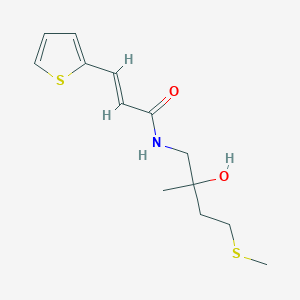

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)
![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
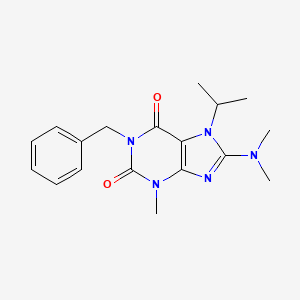
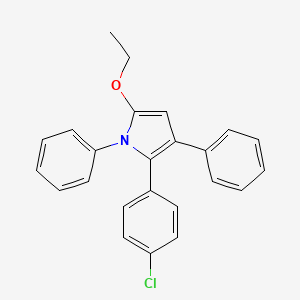
![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)
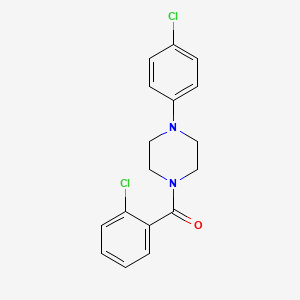
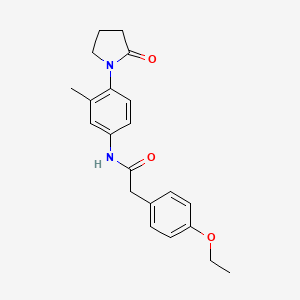

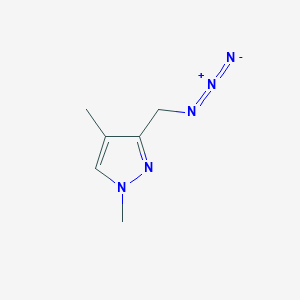
![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
